3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine
Overview
Description
3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Excretion
- Metabolism and Pharmacokinetics : A study on INCB018424, a structurally similar compound, highlighted its metabolism, excretion, and pharmacokinetics. The research provided insights into the absorption, circulation, and elimination patterns of such compounds in human subjects (Shilling et al., 2010).
Dietary Exposure and Health Implications
- Carcinogenic Potential in Diet : Several studies have discussed the presence and potential health implications of heterocyclic amines (HCAs) in the diet. These compounds are formed during the cooking of meat at high temperatures and have been linked to cancer risk:
- One study discussed the presence of carcinogenic HCAs in the urine of individuals consuming a normal diet, indicating continuous exposure through food (Ushiyama et al., 1991).
- Another study quantified the levels of carcinogenic HCAs in various cooked foods and suggested that humans are continuously exposed to these compounds through their normal diet (Wakabayashi et al., 1993).
- The relationship between HCAs and the occurrence of kidney stones was investigated, highlighting the potential health risks associated with these compounds (Zhang et al., 2022).
Enzymatic Activation and DNA Adduction
- Cytochrome P450 Activation : Research has indicated that compounds similar to 3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine may require enzymatic activation (e.g., by cytochrome P450 enzymes) to form DNA adducts, which can be crucial in understanding their role in carcinogenesis. For instance, studies have examined the role of cytochrome P4501A2 in the metabolic activation of heterocyclic amines from cooked meat, suggesting that certain cooking methods may increase the risk of cancer due to the formation of DNA adducts (Sinha et al., 1994).
Exposure Assessment and Risk Analysis
- Biomarker Development : Efforts have been made to develop biomarkers for assessing exposure to genotoxic compounds. For instance, a study developed an assay for a specific DNA repair product as a biomarker of DNA adduction and repair following exposure to PhIP, a known genotoxic compound (Fang et al., 2004).
Mechanism of Action
are derivatives of ammonia, in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom . Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and acylation. They can act as ligands in coordination chemistry, and they can form amides, which are involved in protein structures.
Properties
IUPAC Name |
3-[1-(cyclopentylmethyl)pyrazol-4-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c13-7-3-6-12-8-14-15(10-12)9-11-4-1-2-5-11/h8,10-11H,1-7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHAHQMXRHGIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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